(R)-Iopamidol is a nonionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. It is classified as a low-osmolality contrast medium, which minimizes adverse reactions compared to traditional ionic contrast agents. The compound has been approved by the United States Food and Drug Administration for various applications, including angiography and excretory urography .
Iopamidol is derived from the benzenedicarboxamide class of compounds, featuring multiple iodine atoms that enhance its radiopacity. Its structural formula is with a molecular weight of approximately 555.07 g/mol . The compound is categorized as a nonionic contrast agent, which means it does not dissociate into ions in solution, reducing the likelihood of adverse reactions in patients with compromised renal function or other severe conditions .
The synthesis of (R)-Iopamidol involves several steps, primarily focusing on the acylation and deacylation processes. A notable method includes the following sequence:
(R)-Iopamidol features a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) can provide insights into its structural characteristics:
(R)-Iopamidol participates in various chemical reactions primarily related to its degradation and transformation in environmental contexts. Key reactions include:
These reactions highlight both the stability of (R)-Iopamidol under normal conditions and its potential reactivity under specific environmental influences.
The mechanism of action of (R)-Iopamidol involves its interaction with X-rays during imaging procedures. Upon administration into the body:
Clinical studies have shown that iopamidol provides high-quality imaging results with minimal side effects when used appropriately.
Relevant analyses have confirmed that iopamidol meets stringent pharmaceutical standards for purity and effectiveness .
(R)-Iopamidol serves multiple purposes in medical imaging:
In addition to clinical uses, research continues into optimizing its formulation for improved imaging capabilities and reduced side effects in sensitive populations .
The development of iodinated contrast agents began in the 1920s with oil-based formulations like Lipiodol (ethiodized poppyseed oil), used for early bronchography and hysterosalpingography. These agents exhibited significant limitations, including poor water solubility, viscous consistency, and persistent retention in body cavities, leading to granulomatous reactions. The 1950s marked a paradigm shift with the introduction of water-soluble ionic monomers, such as diatrizoate and iothalamate. These agents featured tri-iodinated benzene rings with carboxyl groups (-COOH), enabling dissociation into anions and cations in solution. While their water solubility improved radiographic visualization, their high osmolality (5–8 times plasma osmolality) caused substantial adverse hemodynamic effects, including endothelial damage, erythrocyte deformation, and pain upon injection [1] [6].
Table 1: Evolution of Iodinated Contrast Media
Generation | Representative Agents | Osmolality (vs. Plasma) | Key Chemical Traits |
---|---|---|---|
Oil-Based (1920s) | Lipiodol | Not applicable | Iodinated fatty acids; viscous |
Ionic Monomers (1950s) | Diatrizoate | 1500–2000 mOsm/kg (High) | Ionic carboxyl group; hyperosmolar |
Non-Ionic Monomers (1970s) | (R)-Iopamidol, Iohexol | 616–830 mOsm/kg (Low) | Non-ionic; hydroxyl groups |
Non-Ionic Dimers (1980s) | Iodixanol | 290 mOsm/kg (Iso-osmolar) | Dimeric structure; 6:1 iodine:particle |
Non-ionic agents emerged in the 1970s to address osmolality-related toxicity. Chemical innovation centered on replacing the ionic carboxyl group (-COOH) with acetylated amide groups (-CONH-) and adding hydrophilic hydroxyl (-OH) side chains. (R)-Iopamidol, synthesized by Bracco Diagnostics, exemplifies this design: its core structure includes a tri-iodinated benzene ring linked to a chiral (R)-configured 2-hydroxypropylamide group and two bis-(1,3-dihydroxypropan-2-yl)amide chains. This configuration yields three key advantages:
The chiral center in (R)-Iopamidol’s side chain enhances metabolic stability and minimizes protein binding, facilitating rapid renal clearance. This design became the blueprint for later agents like iopromide and iohexol [3] [4].
Table 2: Physicochemical Properties of Low-Osmolar Non-Ionic Agents
Agent | Molecular Weight (g/mol) | Iodine Concentration (mg/mL) | Osmolality (mOsm/kg) | Viscosity (cP) |
---|---|---|---|---|
(R)-Iopamidol | 777.09 | 300–370 | 616–796 | 4.7–9.1 |
Iohexol | 821.14 | 300–350 | 680–830 | 6.3–10.4 |
Iopromide | 791.12 | 300–370 | 590–770 | 4.6–9.5 |
Myelography demanded specialized agents due to the extreme neurotoxicity of early contrast media. Oil-based agents (e.g., iophendylate) caused arachnoiditis due to poor clearance, while ionic monomers (e.g., metrizoate) induced seizures and coma. The 1980s saw non-ionic monomers like (R)-Iopamidol revolutionize myelography:
Table 3: Myelographic Agent Generational Comparison
Agent Type | Examples | Osmolality | Neurotoxicity Risk | Clinical Adoption |
---|---|---|---|---|
Oil-Based | Iophendylate | Low | High (arachnoiditis) | Obsolete |
Ionic Monomers | Metrizoate | Very High | Severe (seizures) | Obsolete |
Non-Ionic Monomers | (R)-Iopamidol | Low | Low | Standard since 1980s |
Non-Ionic Dimers | Iodixanol | Iso-osmolar | Very Low | Increasing use |
The shift underscores a technical principle: reducing osmolality and ionic charge is critical for neural safety. (R)-Iopamidol’s balance of low osmolality, moderate viscosity, and rapid clearance cemented its role in lumbar, thoracic, and cervical myelography [1] [4].
Comprehensive Compound List
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: